Lipophilicity Divergence – XLogP3 of 4.2 Separates the 4-Acetyl Derivative from the Phenylacetamide Analog (XLogP3 ~3.4)
The 4-acetyl substitution elevates the computed XLogP3 to 4.2 [1] compared with ~3.4 for the phenylacetamide analog N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide (estimated from its lower molecular weight and one fewer carbonyl). This +0.8 log unit difference translates to a ~6.3‑fold higher predicted membrane permeability under passive diffusion, influencing both cellular uptake and off-target partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide; XLogP3 ≈ 3.4 (estimated from MW 373.3 and C17H13BrN2OS formula) |
| Quantified Difference | Δ XLogP3 ≈ +0.8; ~6.3‑fold higher theoretical permeability |
| Conditions | PubChem XLogP3 3.0 algorithm [1]; comparator value estimated from structural analogue series. |
Why This Matters
A 0.8 log unit difference in lipophilicity can shift a compound from CNS‑penetrant to peripherally restricted, directly affecting the choice of compound for in vivo pharmacology studies.
- [1] PubChem Compound Summary for CID 4584280, 4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide. National Center for Biotechnology Information (2025). View Source
